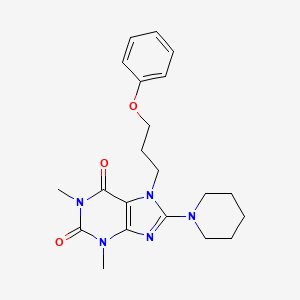![molecular formula C21H20N2O6S3 B2483356 N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 898448-09-4](/img/structure/B2483356.png)
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide is a complex organic compound with interesting chemical properties and potential applications in various scientific fields. This compound consists of a quinoline derivative conjugated with a benzo-1,4-dioxine structure, further functionalized with thiophene and sulfonamide groups, offering a unique platform for various chemical reactions and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves multiple steps:
Starting Materials: : Begins with commercially available quinoline, thiophene sulfonyl chloride, and benzo-1,4-dioxine derivatives.
Intermediate Formation: : Thiophene sulfonyl chloride is reacted with a protected amine derivative of quinoline to form an intermediate sulfonamide.
Cyclization and Deprotection: : The intermediate undergoes cyclization under acidic conditions, followed by deprotection to yield the desired tetrahydroquinoline derivative.
Final Coupling: : The key intermediate is coupled with benzo-1,4-dioxine-6-sulfonyl chloride under basic conditions to form the final compound.
Industrial Production Methods
Industrial synthesis may employ similar methods but optimized for scale, involving:
High-pressure reactors for improved reaction yields.
Use of automated synthesis machines for precise control over reaction conditions.
Advanced purification techniques like chromatography for isolating high-purity products.
化学反应分析
Types of Reactions
N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide can undergo various types of reactions:
Oxidation: : Can be oxidized to form sulfoxides and sulfones.
Reduction: : Reduction reactions can target the sulfonyl and nitro groups.
Substitution: : The aromatic rings allow for electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: : Lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Halogenated solvents and strong bases for nucleophilic substitutions.
Major Products
Oxidation of thiophene groups to sulfoxides.
Reduction to amines and secondary alcohols.
Substituted products depending on the specific electrophiles or nucleophiles used.
科学研究应用
Chemistry
Used as a building block for synthesizing more complex organic molecules.
Acts as a ligand in coordination chemistry for metal complex formation.
Biology
Used in the synthesis of biologically active molecules, including enzyme inhibitors.
Medicine
Investigated for anti-inflammatory and anti-cancer properties.
Serves as a scaffold for developing new drugs targeting various diseases.
Industry
Utilized in the development of new materials with specific electronic properties.
Explored for use in sensors and catalysis due to its unique chemical structure.
作用机制
Molecular Targets and Pathways
The mechanism of action often involves interaction with specific enzymes or receptors due to the presence of sulfonamide and quinoline moieties. These interactions can inhibit enzyme activity or modulate receptor function, leading to therapeutic effects.
Pathways Involved
Inhibition of key enzymes in metabolic pathways.
Modulation of signal transduction pathways via receptor interaction.
相似化合物的比较
Similar Compounds
N-(1-(pyridin-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
N-(1-(benzofuranyl-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide.
Uniqueness
The thiophene group provides unique electronic properties compared to pyridine or benzofuran derivatives.
Sulfonyl groups enhance water solubility, making it more versatile for biological applications.
The combined structure offers a unique platform for multi-target activity.
This compound holds great promise in various fields, thanks to its multifaceted structure and chemical versatility
属性
IUPAC Name |
N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6S3/c24-31(25,17-7-8-19-20(14-17)29-11-10-28-19)22-16-6-5-15-3-1-9-23(18(15)13-16)32(26,27)21-4-2-12-30-21/h2,4-8,12-14,22H,1,3,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTRANLYMXEVID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)S(=O)(=O)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

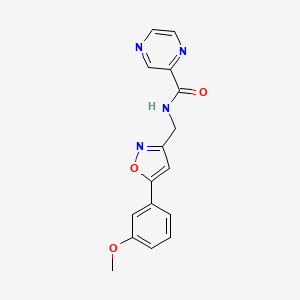
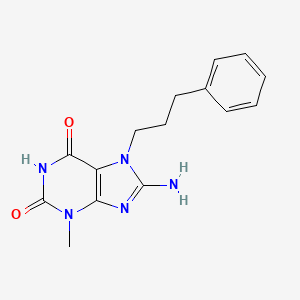
![3,4-difluoro-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide](/img/structure/B2483276.png)
![[2-(Azepan-1-yl)-2-oxoethyl]-phenylcyanamide](/img/structure/B2483277.png)
![ethyl 1-{[(4-acetylphenyl)carbamoyl]methyl}-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate](/img/structure/B2483279.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)ethanone](/img/structure/B2483280.png)
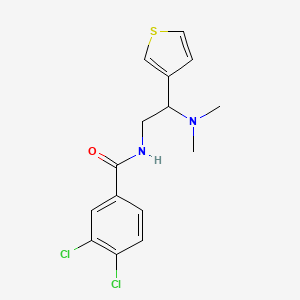
methyl}-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B2483286.png)
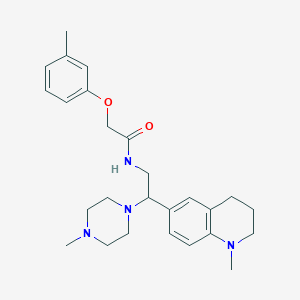
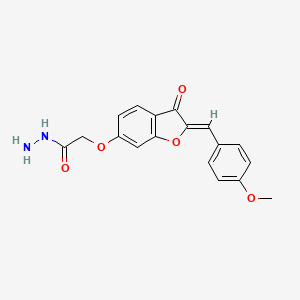
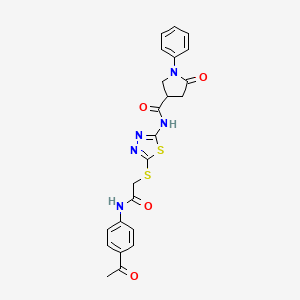
![methyl 3-{5-[(2-methoxyethyl)carbamoyl]pentyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate](/img/structure/B2483292.png)
